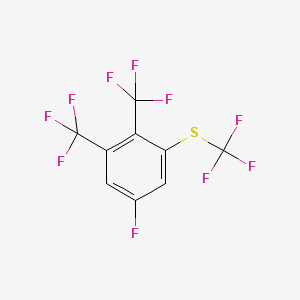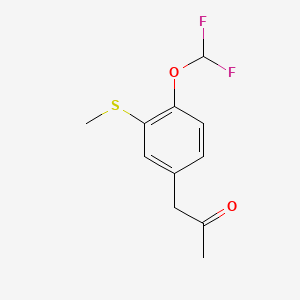
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2O2S. It is characterized by the presence of a difluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one typically involves the introduction of the difluoromethoxy and methylthio groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 4-(difluoromethoxy)phenylboronic acid with methylthiol in the presence of a palladium catalyst to form the corresponding aryl thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Amino or thioether derivatives.
Applications De Recherche Scientifique
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The propan-2-one moiety may also play a role in the compound’s reactivity and overall biological activity. Detailed studies on the molecular pathways and targets involved are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one: Similar in structure but with different positional isomers of the difluoromethoxy and methylthio groups.
1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Another positional isomer with distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H12F2O2S |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2S/c1-7(14)5-8-3-4-9(15-11(12)13)10(6-8)16-2/h3-4,6,11H,5H2,1-2H3 |
Clé InChI |
JZKDDQCYEUDZPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)OC(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



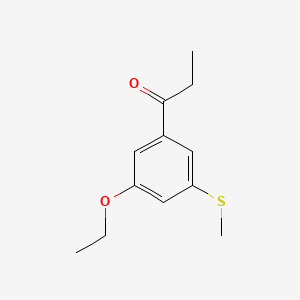
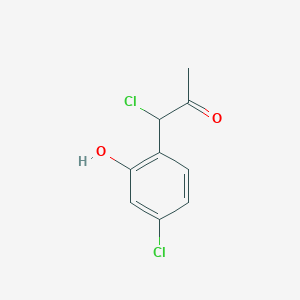
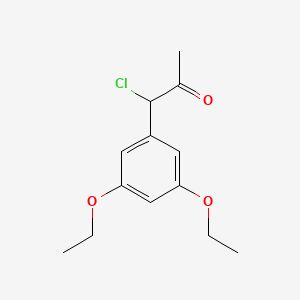
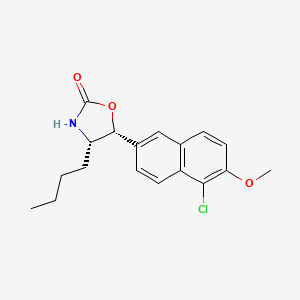
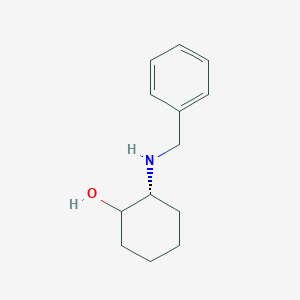



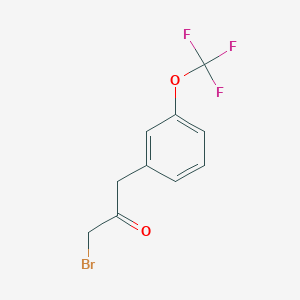
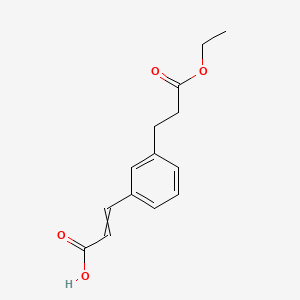
![[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)
